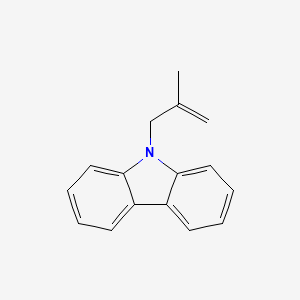
Prop-1-ene-1,2-diylbis(triphenylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-ene-1,2-diylbis(triphenylsilane) is an organosilicon compound with the molecular formula C39H34Si2 It is characterized by its unique structure, which includes a propene backbone with two triphenylsilane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-ene-1,2-diylbis(triphenylsilane) typically involves the reaction of triphenylsilane with a suitable propene derivative under controlled conditions. One common method involves the use of a halogenated propene derivative, which undergoes a substitution reaction with triphenylsilane in the presence of a catalyst. The reaction is usually carried out in an inert solvent, such as toluene, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Prop-1-ene-1,2-diylbis(triphenylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene-1,2-diylbis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The triphenylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or platinum are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce simpler silane compounds.
Scientific Research Applications
Prop-1-ene-1,2-diylbis(triphenylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Prop-1-ene-1,2-diylbis(triphenylsilane) involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The triphenylsilane groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: A simpler compound with a single silane group.
Tetraphenylsilane: Contains four phenyl groups attached to a silicon atom.
Diphenylsilane: Features two phenyl groups attached to silicon.
Uniqueness
Prop-1-ene-1,2-diylbis(triphenylsilane) is unique due to its propene backbone and the presence of two triphenylsilane groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in materials science and catalysis.
Properties
Molecular Formula |
C39H34Si2 |
|---|---|
Molecular Weight |
558.9 g/mol |
IUPAC Name |
triphenyl-[(E)-1-triphenylsilylprop-1-en-2-yl]silane |
InChI |
InChI=1S/C39H34Si2/c1-33(41(37-26-14-5-15-27-37,38-28-16-6-17-29-38)39-30-18-7-19-31-39)32-40(34-20-8-2-9-21-34,35-22-10-3-11-23-35)36-24-12-4-13-25-36/h2-32H,1H3/b33-32+ |
InChI Key |
FSLAMZJAOMVSQK-ULIFNZDWSA-N |
Isomeric SMILES |
C/C(=C\[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


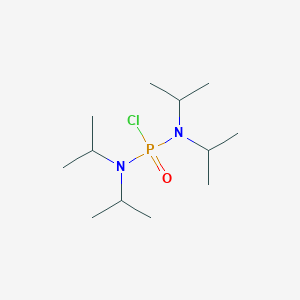
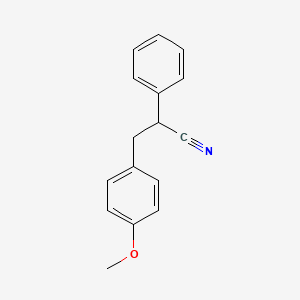

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)
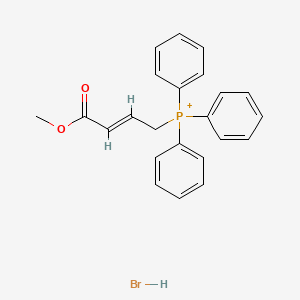

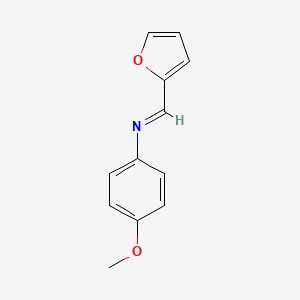
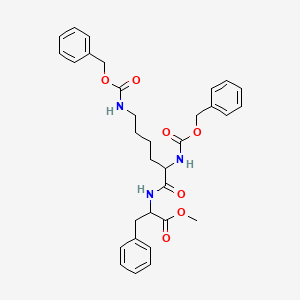
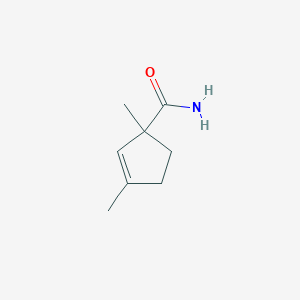
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)



